molecular formula C21H30N2O3 B2790008 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine CAS No. 477871-01-5

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine

Cat. No.: B2790008
CAS No.: 477871-01-5
M. Wt: 358.482
InChI Key: IRSJYMNVMAWTEW-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is a pyrimidine derivative characterized by a dimethoxymethyl group at the 4-position and a 4-octyloxyphenyl substituent at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their structural versatility and applications in materials science and medicinal chemistry. The octyloxy chain imparts lipophilicity, while the dimethoxymethyl group contributes to electronic modulation of the pyrimidine core .

Properties

IUPAC Name

4-(dimethoxymethyl)-2-(4-octoxyphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-4-5-6-7-8-9-16-26-18-12-10-17(11-13-18)20-22-15-14-19(23-20)21(24-2)25-3/h10-15,21H,4-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJYMNVMAWTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor and introduce the dimethoxymethyl and octyloxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the dimethoxymethyl or octyloxyphenyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine serves as a building block for synthesizing more complex organic molecules. Its unique functional groups enhance solubility and reactivity, making it valuable for developing new materials .

Biology

This compound is being investigated for its bioactive properties , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of pyrimidines can modulate biological activity by interacting with molecular targets such as enzymes or receptors . The compound's structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological efficacy.

Medicine

In medicinal chemistry, this compound has potential applications in drug development . It is explored for designing novel therapeutic agents aimed at treating various diseases, including cancer . The compound's ability to inhibit specific kinases makes it a candidate for further investigation in targeted therapies .

Industry

The industrial applications of this compound include its use in producing specialty chemicals and materials with specific properties. It can be utilized in the formulation of polymers and coatings that require enhanced chemical stability or specific mechanical properties .

Case Studies

  • Anticancer Activity : A study investigating pyrimidine derivatives demonstrated significant anticancer activity through modulation of kinase pathways. The results indicated that compounds similar to this compound could effectively inhibit tumor growth in vitro and in vivo .
  • Antimicrobial Properties : Research into pyrimidine derivatives has shown promising antibacterial activity against various pathogens. This suggests potential applications for this compound in developing new antimicrobial agents .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of pyrimidine derivatives on mitochondrial function, suggesting that compounds like this compound could play a role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its overall activity.

Comparison with Similar Compounds

Substituent Variations

The structural uniqueness of this compound lies in its substituent combination. Key analogs and their substituent differences are outlined below:

Compound Name 2-Position Substituent 4-Position Substituent Molecular Weight Key Features
Target Compound 4-(Octyloxy)phenyl Dimethoxymethyl 410.646 g/mol High lipophilicity, liquid crystal potential
4-(Dimethoxymethyl)-2-methylpyrimidine Methyl Dimethoxymethyl 168.193 g/mol Simpler structure, reduced steric hindrance
5-Nonyl-2-[4-(octyloxy)phenyl]pyrimidine 4-(Octyloxy)phenyl Nonyl 410.646 g/mol Increased alkyl chain length; enhanced thermal stability
2-(4-Hexyloxy-phenyl)-5-octylpyrimidine 4-Hexyloxyphenyl Octyl 410.646 g/mol Asymmetric alkoxy chains; smectic phase formation
4-(Trifluoromethyl)-2-(dimethoxymethyl)pyrimidine Trifluoromethyl Dimethoxymethyl 238.18 g/mol Enhanced electronegativity; potential bioactivity

Key Observations :

  • Lipophilicity : The octyloxy group in the target compound increases hydrophobicity compared to methyl or trifluoromethyl analogs, favoring membrane permeability in biological systems or mesophase formation in liquid crystals .
  • Steric Effects : Bulky substituents (e.g., octyloxy) reduce rotational freedom, influencing crystal packing and melting points .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower the electron density of the pyrimidine ring, altering reactivity in cross-coupling reactions .

Comparison with Analog Syntheses :

  • 2-(4-Chloromethylphenoxy)-4,6-dimethoxypyrimidine: Synthesized via thionyl chloride-mediated chlorination of a hydroxymethyl precursor .
  • Diarylpyrimidines with Amidines : Prepared via amidination of brominated precursors, requiring harsh conditions (e.g., 4-bromobenzamidine) .

Physical and Chemical Properties

Thermal Stability and Phase Behavior

  • Analog : PhP14 (symmetrical tetradecyloxy chains) exhibits a molecular length of 45.5 Å and higher thermal stability, forming stable mesophases .

Solubility and Reactivity

  • Solubility: The target compound is soluble in nonpolar solvents (e.g., CH₂Cl₂, ethyl acetate) but insoluble in water due to the octyloxy group .
  • Reactivity : The dimethoxymethyl group is hydrolytically stable under acidic conditions compared to acetals in related dihydropyrimidines .

Biological Activity

4-(Dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-cancer properties. This article reviews the synthesis, biological evaluations, and molecular mechanisms associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the functionalization of pyrimidine rings. The introduction of dimethoxymethyl and octyloxy groups is crucial for enhancing the biological efficacy of the compound. The synthetic pathway typically involves:

  • Formation of the Pyrimidine Core : Starting with readily available pyrimidine derivatives.
  • Alkylation : Introducing the dimethoxymethyl and octyloxy substituents through alkylation reactions.
  • Purification : Utilizing chromatography techniques to isolate the desired compound.

Neuroprotective Effects

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant neuroprotective effects. For instance, a study highlighted the compound's ability to improve mitochondrial function and increase ATP levels in neuronal cells, which is critical for maintaining cognitive functions .

  • Mechanism of Action :
    • Mitochondrial Protection : The compound enhances mitochondrial respiration and reduces oxidative stress markers.
    • Cerebral Blood Flow : Significant increases in cerebral blood flow were observed, indicating improved neurovascular health.

Antitumor Activity

The compound's structural features suggest potential as an antitumor agent. Similar pyrimidine derivatives have shown selective inhibition against various cancer cell lines by targeting specific metabolic pathways.

  • Inhibition of Growth : Compounds with similar structures have been documented to inhibit the growth of human tumor cells effectively, with IC50 values ranging from 4.7 to 334 nM .
  • Targeted Mechanisms :
    • Folate Receptor Interaction : Some studies indicate that pyrimidine derivatives can selectively target folate receptors on tumor cells, enhancing their cytotoxicity while sparing normal cells.

Comparative Biological Activity

Compound NameBiological ActivityIC50 (nM)Mechanism
This compoundNeuroprotectionNot specifiedMitochondrial enhancement
Similar Pyrimidine DerivativeAntitumor4.7 - 334Folate receptor inhibition
Other Pyrimidine CompoundsBChE/AChE inhibition5.18 - 5.22Enzyme inhibition

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrimidine derivatives:

  • Cognitive Function Improvement in Rats : A study demonstrated that administration of a related pyrimidine derivative resulted in significant cognitive improvements in rats subjected to oxidative stress models .
  • Antitumor Efficacy in Cell Lines : Another investigation revealed that pyrimidine derivatives exhibited selective toxicity against cancer cell lines expressing folate receptors, suggesting a targeted therapeutic approach .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(dimethoxymethyl)-2-[4-(octyloxy)phenyl]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step nucleophilic substitutions. For example:

Step 1 : React 4-octyloxyphenol with a pyrimidine precursor (e.g., 2-chloropyrimidine) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C to form the 2-arylpyrimidine core .

Step 2 : Introduce the dimethoxymethyl group via Friedel-Crafts alkylation or Mitsunobu reaction, using dimethoxymethanol and catalytic acids (e.g., H₂SO₄) .

  • Critical Factors : Solvent choice (DMF vs. acetonitrile) and temperature control (±5°C) significantly affect reaction rates and byproduct formation. Yields range from 45–70% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Characterization Workflow :

  • 1H/13C NMR : Key signals include the pyrimidine ring protons (δ 8.2–8.5 ppm) and methoxy groups (δ 3.3–3.5 ppm). Aromatic protons from the octyloxyphenyl group appear as a triplet (δ 6.8–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 415.2) and fragmentation patterns to rule out impurities .
  • IR Spectroscopy : Detect C-O-C stretches (1250–1050 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How does the dimethoxymethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Mechanistic Insight : The dimethoxymethyl group acts as an electron-donating substituent, stabilizing the pyrimidine ring via resonance. Computational studies (DFT) show enhanced nucleophilicity at the C4 position, enabling Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis .
  • Experimental Validation : Compare coupling efficiencies with/without the dimethoxymethyl group using kinetic monitoring (HPLC) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Data Reconciliation :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) may explain divergent results .
  • Dose-Dependent Effects : Conduct full dose-response curves (IC₅₀ values) and validate via orthogonal assays (e.g., apoptosis markers vs. growth inhibition) .
    • Structural Analogs : Compare activity of derivatives (e.g., replacing octyloxy with shorter alkyl chains) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinase enzymes)?

  • Methodology :

Molecular Docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). The octyloxy chain may occupy hydrophobic pockets, while the pyrimidine ring forms hydrogen bonds with catalytic lysine residues .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Experimental Design & Optimization

Q. What purification techniques maximize purity for sensitive applications like crystallography?

  • Workflow :

  • Step 1 : Initial purification via flash chromatography (silica gel, 40–63 μm).
  • Step 2 : Recrystallization from ethanol/water (7:3 v/v) at 4°C to obtain single crystals .
  • Validation : Purity >98% confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How to mitigate degradation during long-term storage?

  • Stability Protocol :

  • Store under argon at −20°C in amber vials.
  • Add stabilizers (e.g., 0.1% BHT) to prevent oxidation of the octyloxy chain .

Handling Contradictory Evidence

  • Case Example : Discrepancies in reported antimicrobial activity may arise from variations in bacterial membrane permeability. Validate via comparative studies with membrane-disruption assays (e.g., SYTOX Green uptake) .
  • Statistical Approach : Apply ANOVA to compare datasets across labs, controlling for variables like inoculum size and incubation time .

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